5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
Description
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is a brominated indane derivative featuring a fused bicyclic structure with a benzene ring and a partially saturated cyclopentane ring. The indane core (2,3-dihydro-1H-indene) is a privileged scaffold in medicinal chemistry due to its hybrid aromatic-aliphatic character, which allows for diverse substitutions to modulate biological activity and physicochemical properties . The compound’s structure includes a bromine atom at the 5-position and four methyl groups at the 1,1,3,3-positions (Figure 1).
Properties
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJBXUASIJDKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.
Scientific Research Applications
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: has several applications in scientific research, including:
Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Key Features :
- Bromine Substituent : Enhances electrophilic reactivity and may improve binding to biological targets via halogen bonding .
- Core Structure : The 2,3-dihydro-1H-indene system provides rigidity, favoring interactions with hydrophobic protein pockets .
Structural Variations and Physicochemical Properties
Substituents on the indane core significantly influence molecular weight, lipophilicity, and bioactivity. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Bromine at C5 is a common feature in bioactive indanes, enhancing electrophilicity and binding affinity .
- Methyl groups (e.g., 5-Bromo-2-methyl-2,3-dihydro-1H-indene) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Ketone-containing derivatives (e.g., 5-Bromo-2,3-dihydro-1H-indene-1,3-dione) exhibit polarity, making them suitable for hydrogen-bonding interactions .
Antiproliferative Activity
- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives : Compounds with electron-donating groups (e.g., 12d: 4-hydroxy-3-methoxyphenyl) showed 78.82% inhibition at 0.1 mM, outperforming electron-withdrawing analogs .
- Indole-Substituted Indanes : Compound 12t (5-indole substituent) maintained antiproliferative activity at 0.1 mM, highlighting the importance of aromatic substituents .
- Brominated Analogs : Bromine’s electron-withdrawing effect may enhance cytotoxicity, as seen in 5-bromo-1,4-dihydropyridines (IC50 = 32 nM against cancer cells) .
Anti-Inflammatory Activity
- Diaporindenes A–D : Natural 2,3-dihydro-1H-indene isomers with benzodioxan moieties inhibited nitric oxide production (IC50 = 4.2–9.0 μM) . The target compound’s bromine and methyl groups could similarly modulate inflammatory pathways but may exhibit higher lipophilicity.
Antimycobacterial Activity
- 4-Linked 2,3-Dihydro-1H-indene Derivatives: Exhibited potency against Mycobacterium tuberculosis comparable to bedaquiline, with lipophilicity being a critical factor .
Stability and Analytical Characterization
- Methyl-Substituted Indanes : Methyl groups influence fragmentation patterns in mass spectrometry. For example, methyl-2,3-dihydro-1H-indene forms an ion at m/z 117 via methyl loss, whereas 1,2,3,4-tetrahydronaphthalene fragments differently . The target compound’s tetramethyl groups may lead to distinct fragmentation, aiding in analytical identification.
- Thermal Stability : Alkyl substituents generally improve thermal stability, which is critical for storage and formulation .
Biological Activity
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene (CAS No. 169695-24-3) is a brominated organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₇Br
- Molecular Weight : 253.18 g/mol
- Structure : The compound features a bromine atom at the fifth position of a tetramethyl-substituted indene structure, which influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) under controlled conditions. This selective bromination is critical for maintaining the integrity of the indene structure while introducing the bromine substituent .
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols through S_N2 or S_N1 mechanisms.
- Oxidation and Reduction : The compound can be oxidized to introduce functional groups or reduced to modify its reactivity.
These reactions allow the compound to interact with biological systems effectively.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit pharmacological properties relevant to medicinal chemistry:
- Anticancer Activity : Research indicates that brominated compounds often possess cytotoxic effects against cancer cells. The unique structure of this compound may enhance its efficacy in disrupting cellular functions .
| Study | Findings |
|---|---|
| Exhibited cytotoxic activity in vitro against various cancer cell lines. | |
| Potential as a precursor in drug development due to its reactivity. |
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Cytotoxicity Studies : A study on brominated indenes highlighted their potential in inducing apoptosis in cancer cells through oxidative stress mechanisms .
- Structure-Activity Relationship (SAR) : Research on related compounds suggests that the presence of a bromine atom significantly increases the biological activity compared to non-brominated analogs .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 6-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₃BrO | 0.96 |
| 5-Bromo-2,3-dihydro-1H-indene | C₉H₇BrO | 0.91 |
| 1-(3-Bromophenyl)-2-methylpropan-1-one | C₁₁H₁₃Br | 0.89 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
